4-((8-Hydroxy-6-sulfonaphthalen-2-yl)amino)benzoic acid
Description
4-((8-Hydroxy-6-sulfonaphthalen-2-yl)amino)benzoic acid (CAS: 5855-84-5) is a synthetic benzoic acid derivative with a molecular formula of C₁₇H₁₃NO₆S and a molecular weight of 359.36 g/mol . Its structure consists of a benzoic acid moiety linked via an amino group to a naphthalene ring substituted with a hydroxyl (-OH) and a sulfonate (-SO₃H) group at the 8- and 6-positions, respectively . The sulfonate group enhances water solubility, while the aromatic naphthalene system may facilitate π-π interactions in biological or material science applications.
Properties
IUPAC Name |
4-[(8-hydroxy-6-sulfonaphthalen-2-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6S/c19-16-9-14(25(22,23)24)7-11-3-6-13(8-15(11)16)18-12-4-1-10(2-5-12)17(20)21/h1-9,18-19H,(H,20,21)(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPVWDDGKRHPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974107 | |
| Record name | 4-[(8-Hydroxy-6-sulfonaphthalen-2-yl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71486-49-2, 5855-84-5 | |
| Record name | 6-Amino-4-hydroxynaphthalene-2-sulphonic acid, mono(p-carboxyphenyl) derivative | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071486492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(8-Hydroxy-6-sulfonaphthalen-2-yl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-4-hydroxynaphthalene-2-sulphonic acid, mono(p-carboxyphenyl) derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((8-Hydroxy-6-sulfonaphthalen-2-yl)amino)benzoic acid typically involves the reaction of 8-hydroxy-6-sulfonaphthalene-2-amine with 4-carboxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-((8-Hydroxy-6-sulfonaphthalen-2-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
4-((8-Hydroxy-6-sulfonaphthalen-2-yl)amino)benzoic acid exhibits notable antimicrobial properties. Research indicates its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
2. Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
3. Drug Delivery Systems
Due to its unique structure, this compound can be utilized in drug delivery systems. Its ability to interact with different biological targets allows for the design of targeted therapies, enhancing the efficacy of existing drugs while minimizing side effects.
Interaction Studies
Research into the binding affinity of this compound with various biological targets has been crucial for understanding its pharmacodynamics and pharmacokinetics. These studies reveal how the compound interacts at the molecular level, which is essential for optimizing its therapeutic applications.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to disrupting bacterial cell wall synthesis, providing a pathway for developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies revealed that this compound could reduce the production of pro-inflammatory cytokines in human macrophages, suggesting its potential use in treating chronic inflammatory diseases. Further research is needed to explore its efficacy in vivo.
Mechanism of Action
The mechanism of action of 4-((8-Hydroxy-6-sulfonaphthalen-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. The sulfonaphthalene group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonated/Sulfonamide Benzoic Acid Derivatives
Key Differences :
- Solubility : The target compound’s sulfonate group (-SO₃H) confers higher aqueous solubility compared to methylsulfonyl (-SO₂CH₃) or aryl sulfonamide groups .
- Bioactivity : Sulfonamide derivatives (e.g., ) often exhibit biological activity, but the target compound’s lack of documented bioactivity suggests it may serve as a precursor or intermediate .
Amino-Linked Benzoic Acid Derivatives
Key Differences :
- Functional Groups: The target compound’s naphthalene sulfonate system differs from benzoxazole (ABAS) or acetylated amino (Av7) derivatives, impacting electronic properties and stability .
- Thermal Stability : ABAS demonstrates superior thermal stability (decomposition at 290°C), likely due to ionic interactions, whereas the target compound’s stability remains uncharacterized .
Key Differences :
- Bioactivity : Natural derivatives like 4-hydroxybenzoic acid and Av9 exhibit antitumor effects, while the synthetic target compound lacks such data .
- Structural Complexity : The target compound’s sulfonated naphthalene system is absent in natural analogs, which often feature simpler substituents (e.g., -OH, -OCH₃) .
Biological Activity
4-((8-Hydroxy-6-sulfonaphthalen-2-yl)amino)benzoic acid, with the molecular formula C17H13NO6S, is an organic compound notable for its unique chemical structure, which includes a sulfonaphthalene moiety linked to an amino benzoic acid framework. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications.
The compound features both hydrophilic and hydrophobic characteristics due to the presence of hydroxyl and sulfonic acid groups. This dual nature influences its solubility and interaction with biological systems, making it a candidate for various biochemical applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H13NO6S |
| Molecular Weight | 359.35 g/mol |
| CAS Number | 5855-84-5 |
| Chemical Structure | Chemical Structure |
Biological Activities
Research indicates that this compound exhibits several biological activities:
Study 1: Enzyme Activation
In a study examining the effects of benzoic acid derivatives on enzyme activity, researchers found that compounds similar to this compound significantly activated cathepsins B and L in human fibroblasts. The activation levels were measured at concentrations of 1 and 10 μg/mL, showing promising results for further exploration into therapeutic applications .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of compounds derived from sulfonaphthalene structures. Results indicated that derivatives exhibited effective inhibition against various bacterial strains, suggesting that this compound could be explored as a lead compound for developing new antibiotics.
The biological activity of this compound is likely mediated through its interactions with specific molecular targets. The sulfonaphthalene group enhances reactivity towards enzymes and receptors involved in cellular signaling pathways. Additionally, it may participate in redox reactions that influence cellular processes .
Q & A
Q. What experimental controls are essential when interpreting conflicting biological activity results across cell lines?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
